H-Ala-Ala-Pro-Ala-Ala-OH

説明

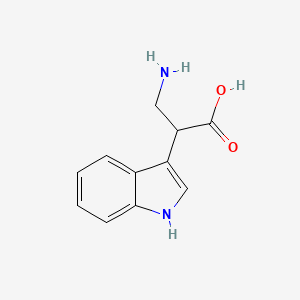

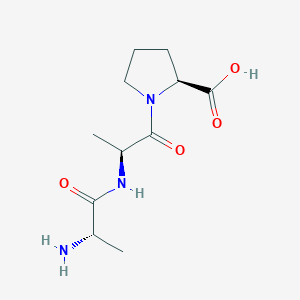

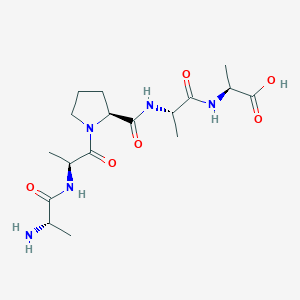

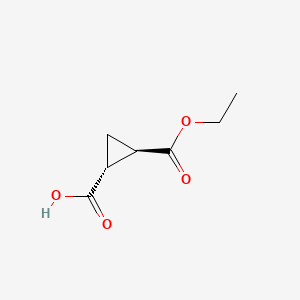

“H-Ala-Ala-Pro-Ala-Ala-OH” is a pentapeptide composed of two alanine (Ala) residues, a proline (Pro) residue, and two more alanine residues . It’s a type of short chain of amino acids, which are the building blocks of proteins. The peptide bond between each amino acid is formed through a dehydration reaction, where a water molecule is removed .

Synthesis Analysis

The synthesis of peptides like “H-Ala-Ala-Pro-Ala-Ala-OH” involves overcoming two main obstacles . The first is statistical in nature, as a mixture of equal molar amounts of different amino acids would generate a variety of different peptides . The second difficulty arises from the fact that carboxylic acids and amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . To accomplish the desired amide bond formation, all extraneous amine functions must first be deactivated so they do not compete for the acylation reagent . Then, a specific carboxyl function must be selectively activated so that it will acylate the one remaining free amine .

Molecular Structure Analysis

The molecular formula of “H-Ala-Ala-Pro-Ala-Ala-OH” is C11H19N3O4 . The average mass is 257.286 Da . The structure of this peptide would be linear with the exception of the proline residue, which introduces a cyclic structure into the peptide chain.

Chemical Reactions Analysis

The peptide “H-Ala-Ala-Pro-Ala-Ala-OH” can undergo various chemical reactions, particularly those typical of peptides and proteins . These include reactions at the amide (peptide) bonds, such as hydrolysis and enzymatic cleavage. The presence of the proline residue can also influence the reactivity of the peptide, as proline is known to induce turns in the peptide chain and can affect the overall conformation of the peptide .

科学的研究の応用

1. Conformational Dynamics in Proteins

Research on amino acids like H-Ala-Ala-Pro-Ala-Ala-OH contributes to understanding conformational dynamics in proteins. A study by Owen et al. (2012) explored the reaction cycles of Gly and Ala residues, revealing changes in conformation that could be crucial in understanding protein folding and misfolding in diseases like Alzheimer's (Owen et al., 2012).

2. Interaction with Metal Ions

The interaction of peptides containing alanine, like H-Ala-Ala-Pro-Ala-Ala-OH, with metal ions is another area of study. For instance, Koleva et al. (2007) investigated the coordination ability of the dipeptide alanylphenylalanine with Au(III), highlighting the potential of such peptides in forming metal complexes (Koleva et al., 2007).

3. Proline Cis-Trans Isomerization

Research by Grathwohl and Wüthrich (1981) on peptides like H-Ala-Pro-OH provides insights into proline cis-trans isomerization, a process significant in protein folding and stability. Understanding this process in peptides is key to comprehending larger protein structures (Grathwohl & Wüthrich, 1981).

4. Synthesis and Bioassay of Metabolites

Peptides including H-Ala-Arg-Pro-Ala-OH have been synthesized and tested for various activities. Zhao et al. (2003) identified and synthesized metabolites of this peptide, evaluating their thrombolytic activity, indicating potential medical applications (Zhao et al., 2003).

5. Protective Effects Against Oxidative Stress

Li et al. (2013) explored the protective effects of amino acids like alanine and proline against oxidative stress in fish erythrocytes. Their study underscores the potential of these amino acids in protecting cells from oxidative damage (Li et al., 2013).

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N5O6/c1-8(18)13(23)20-10(3)16(26)22-7-5-6-12(22)15(25)19-9(2)14(24)21-11(4)17(27)28/h8-12H,5-7,18H2,1-4H3,(H,19,25)(H,20,23)(H,21,24)(H,27,28)/t8-,9-,10-,11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHBDKMPKSJCNE-HTFCKZLJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Ala-Pro-Ala-Ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B3274750.png)

![6-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B3274762.png)